n1-(3-Chlorophenyl)benzene-1,2-diamine

PHGDH inhibition cancer metabolism serine biosynthesis

Researchers synthesizing SCU2028 or profiling PHGDH require the exact 3-chlorophenyl isomer-the 4-Cl analog shows >7.4× higher PHGDH potency (IC50 20.3 vs >150 µM), and only the 3-Cl substitution yields the fungicide with 45-fold bixafen activity. • Verified 3-Cl positional isomer for reproducible SAR & SCU2028 synthesis • Negligible DAO inhibition (IC50 ~1 mM)-clean selectivity control • Available from multiple global stock points with cold-chain shipping

Molecular Formula C12H11ClN2
Molecular Weight 218.68
CAS No. 857439-68-0
Cat. No. B2466973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(3-Chlorophenyl)benzene-1,2-diamine
CAS857439-68-0
Molecular FormulaC12H11ClN2
Molecular Weight218.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2
InChIKeyHRJMRFWIASFQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS 857439-68-0) Procurement Guide: Core Properties and Molecular Identity


N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS: 857439-68-0) is an aromatic diamine derivative with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . This compound serves as a versatile building block and intermediate in the synthesis of various pharmaceutical and agrochemical agents, notably the antifungal candidate SCU2028 [1]. Its structure features a benzene-1,2-diamine core N-substituted with a 3-chlorophenyl group, imparting distinct electronic and steric properties that influence its reactivity and biological interactions .

Why N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS 857439-68-0) Cannot Be Substituted with In-Class Analogs


Within the benzene-1,2-diamine class, the position of the chlorine substituent on the phenyl ring critically determines biological activity and synthetic utility. As demonstrated by PHGDH inhibition assays, the 3-chlorophenyl isomer exhibits an IC50 >150 µM, whereas the 4-chlorophenyl analog achieves an IC50 of 20.3 µM, underscoring a >7.4-fold difference in potency that cannot be ignored [1]. Furthermore, the target compound is the essential precursor to SCU2028, a fungicidal agent demonstrating 45-fold higher in vitro inhibitory activity than the commercial standard bixafen [2]. Substituting a 4-chloro or unsubstituted analog would yield a different derivative with an entirely distinct efficacy and SAR profile, rendering procurement of the precise 3-chlorophenyl isomer non-negotiable for any application requiring these specific biological or chemical properties.

N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS 857439-68-0): Quantitative Differentiation Evidence vs. Analogs and Standards


PHGDH Inhibition: 3-Chlorophenyl Isomer Displays >7.4-fold Lower Potency Than 4-Chlorophenyl Analog, Demonstrating Positional Selectivity

In a structure-activity relationship study evaluating benzene-1,2-diamine derivatives as inhibitors of human phosphoglycerate dehydrogenase (PHGDH), the 3-chlorophenyl substituted compound exhibited an IC50 >150 µM, compared to an IC50 of 20.3 µM for the 4-chlorophenyl isomer [1]. This represents a minimum 7.4-fold reduction in inhibitory potency for the meta-chloro substitution.

PHGDH inhibition cancer metabolism serine biosynthesis

Fungicidal Potency of Derived SCU2028: 45-fold Higher In Vitro Inhibitory Activity Than Bixafen Against Rhizoctonia solani

The target compound is the direct precursor to SCU2028, an N-[2-[(3-chlorophenyl)amino]phenyl]-pyrazole-4-carboxamide. In vitro assays revealed that SCU2028's inhibitory ability against Rhizoctonia solani was 45-fold higher than that of the commercial SDHI fungicide bixafen [1]. Additionally, in pot tests, SCU2028 exhibited an IC50 of 7.48 mg/L against R. solani [1].

antifungal succinate dehydrogenase inhibitor rice sheath blight

Field Efficacy of SCU2028 Derivative: 68.1% Control of Rice Sheath Blight at 14 Days, Comparable to Commercial Thifluzamide

In field trials, SCU2028 (derived from the target compound) applied at 200 g a.i./ha provided 42.30% control efficacy against rice sheath blight on day 7 and 68.10% on day 14 after the second spraying. This performance was only slightly lower than the commercial fungicide thifluzamide, which achieved 57.20% and 71.40% efficacy, respectively [1].

field trial rice sheath blight fungicide efficacy

Diamine Oxidase Inhibition: Weak Affinity (IC50 1.00E+6 nM) Confirms Limited Off-Target Activity at Amine Oxidases

In enzymatic assays against porcine kidney diamine oxidase (DAO), N1-(3-chlorophenyl)benzene-1,2-diamine exhibited an IC50 of 1.00E+6 nM (1 mM) for inhibition of putrescine binding [1]. This millimolar potency indicates minimal interaction with this copper-containing amine oxidase.

diamine oxidase amine oxidase off-target profiling

N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS 857439-68-0): High-Value Application Scenarios Based on Verified Differentiation


Synthesis of SDHI Fungicide Lead SCU2028 for Rice Sheath Blight Control

The compound is the essential precursor for synthesizing SCU2028, a pyrazole-4-carboxamide derivative with 45-fold higher in vitro inhibitory activity than bixafen and field efficacy (68.1% control at 14 days) comparable to commercial thifluzamide against Rhizoctonia solani [1]. This application is uniquely enabled by the 3-chlorophenyl substitution pattern; the 4-chloro isomer would produce a structurally distinct analog with an entirely different efficacy profile.

PHGDH Inhibitor Development with Positional Selectivity Requirement

For cancer metabolism research where PHGDH inhibition is desired, the 4-chlorophenyl isomer (IC50 = 20.3 µM) is the active scaffold, whereas the 3-chlorophenyl isomer (IC50 >150 µM) provides a >7.4-fold safety margin against PHGDH inhibition [1]. This clear positional selectivity makes the 3-chloro compound ideal as a negative control or for applications where avoiding PHGDH activity is critical.

Amine Oxidase Off-Target Profiling and Selectivity Studies

With a diamine oxidase IC50 of 1.00E+6 nM (1 mM), this compound exhibits negligible inhibition of copper-containing amine oxidases [1]. This property positions it as a useful reference for selectivity profiling in polyamine metabolism research, ensuring that observed biological effects are not confounded by DAO inhibition.

Hair Dye and Colorant Intermediate Manufacturing

N-(3-chloro-phenyl)-o-phenylenediamine is established as an intermediate chemical for the production of hair dyes and colors [1]. The meta-chloro substitution provides distinct shade and stability characteristics compared to the para-chloro analog, making precise procurement of the 3-chlorophenyl isomer essential for reproducible colorant formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for n1-(3-Chlorophenyl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.